REACTION_CXSMILES
|
[F:1][CH:2]([F:11])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10].[Cl-].[Cl-].[Cl-].[Al+3].S(C1C=CC=CC=1)C1C=CC=CC=1.S(Cl)([Cl:32])(=O)=O>ClCCl>[Cl:32][C:8]1[CH:7]=[CH:6][C:5]([OH:10])=[C:4]([O:3][CH:2]([F:11])[F:1])[CH:9]=1 |f:1.2.3.4|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.54 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=C(C=CC=C1)O)F
|
Name
|
|
Quantity
|
0.0544 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0.068 mL
|
Type
|
reactant
|
Smiles
|
S(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.61 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
eluting with 0-20% EtOAc in heptane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)O)OC(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.01195 mol | |
AMOUNT: MASS | 2.33 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 26614.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |